molecular formula C7H3Br2Cl3O B1403901 1,3-Dibromo-2-(trichloromethoxy)benzene CAS No. 1417567-46-4

1,3-Dibromo-2-(trichloromethoxy)benzene

Cat. No.: B1403901
CAS No.: 1417567-46-4
M. Wt: 369.3 g/mol
InChI Key: RTJZDIQSEGXTHH-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(trichloromethoxy)benzene is an organic compound characterized by the presence of two bromine atoms and a trichloromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of bromine or bromine-containing reagents and appropriate solvents to facilitate the bromination process

Industrial Production Methods

Industrial production of 1,3-Dibromo-2-(trichloromethoxy)benzene may involve large-scale bromination and subsequent functionalization processes. The specific methods and conditions used in industrial settings can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups, while oxidation and reduction can result in the formation of various oxidized or reduced products.

Scientific Research Applications

1,3-Dibromo-2-(trichloromethoxy)benzene has several scientific research applications, including:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Development: It can be used in the development of pharmaceutical compounds with potential therapeutic applications.

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific characteristics.

    Environmental Studies: It can be used in studies related to environmental chemistry and the impact of halogenated compounds on the environment.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the trichloromethoxy group can participate in various chemical interactions, leading to the formation of different products. The exact mechanism of action can vary depending on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromobenzene: A compound with two bromine atoms attached to a benzene ring, but without the trichloromethoxy group.

    1,3-Dichlorobenzene: A compound with two chlorine atoms attached to a benzene ring.

    1,3-Dibromo-2,4,6-trimethylbenzene: A compound with two bromine atoms and three methyl groups attached to a benzene ring.

Uniqueness

1,3-Dibromo-2-(trichloromethoxy)benzene is unique due to the presence of both bromine atoms and a trichloromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in scientific research.

Properties

IUPAC Name

1,3-dibromo-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2Cl3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJZDIQSEGXTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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